molecular formula C15H12FNO3 B6404716 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid CAS No. 1261988-81-1

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid

Cat. No.: B6404716
CAS No.: 1261988-81-1
M. Wt: 273.26 g/mol
InChI Key: VSGURNMQIHQDLA-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid is an organic compound that features both an acetylaminophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid typically involves multiple steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetylaminophenyl derivative.

    Coupling: Finally, the acetylaminophenyl derivative is coupled with 4-fluorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylaminophenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylaminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzoic acid moiety may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-4-fluorobenzoic acid: Lacks the acetyl group, which may affect its biological activity.

    3-(3-Acetylaminophenyl)-4-chlorobenzoic acid: Contains a chlorine atom instead of fluorine, which can influence its reactivity and properties.

    3-(3-Acetylaminophenyl)-4-methylbenzoic acid: Features a methyl group instead of fluorine, altering its chemical behavior.

Uniqueness

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid is unique due to the presence of both the acetylaminophenyl and fluorobenzoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-acetamidophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)13-8-11(15(19)20)5-6-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGURNMQIHQDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690614
Record name 3'-Acetamido-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-81-1
Record name 3'-Acetamido-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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